3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Histamine H3 receptor Structure-activity relationship Linker optimization

Researchers studying histamine H3 receptor SAR require structurally defined probes with consistent linker geometry. Minor variations in linker length or pyrazole methylation can drastically alter receptor binding, compromising SAR data reproducibility. This hydrochloride salt features a defined 1,3-dimethylpyrazole substitution linked via an N-methylaminomethyl spacer to a meta-hydroxyphenyl group, enabling systematic comparison of linker-length variants. The salt form ensures direct aqueous solubility for in vitro assays without DMSO interference. Supplied at ≥95% purity for reliable SAR campaigns.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B15113464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CNCC2=CC(=CC=C2)O)C.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)8-14-7-11-4-3-5-13(17)6-11;/h3-6,9,14,17H,7-8H2,1-2H3;1H
InChIKeyMUKZNOCCLIFQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol hydrochloride (CAS 1856092-95-9, molecular formula C₁₃H₁₈ClN₃O, molecular weight 267.75 g/mol) is a pyrazole–phenol hybrid compound featuring a 1,3-dimethylpyrazole ring connected to a meta‑hydroxyphenyl group via an N‑methylaminomethyl (–CH₂–NH–CH₂–) linker . As the hydrochloride salt, it offers enhanced aqueous solubility relative to its free base. The compound is supplied as a research chemical with typical purity ≥95% . Its structural architecture places it among pyrazole‑based bioactive molecules, a class widely explored for histamine H₃ receptor modulation [1][2].

Generic Substitution Challenges


Although numerous pyrazole derivatives target the histamine H₃ receptor [1][2], minute structural variations—such as the presence or absence of an extra methylene group in the linker, the position of the hydroxyl substituent on the phenyl ring, or the methylation pattern on the pyrazole core—can drastically alter receptor binding affinity, functional selectivity, and pharmacokinetic properties [3]. Consequently, two compounds that appear nearly identical on paper may exhibit divergent pharmacological profiles, making direct interchange without experimental validation a high‑risk proposition for both research reproducibility and industrial development pipelines.

Quantitative Differentiation Evidence


Extended Linker vs Direct Amino Analog

The target compound incorporates an N‑methylaminomethyl (–CH₂–NH–CH₂–) linker, adding one extra methylene unit compared to the direct aminomethyl (–NH–CH₂–) linker found in the closely related analog 3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol hydrochloride (CAS 1856047-19-2) . In histamine H₃ receptor antagonist series, lengthening the spacer between the central heterocycle and the terminal aromatic group by a single methylene has been shown to shift binding affinity by up to 10‑fold and alter intrinsic activity from inverse agonism to neutral antagonism [1]. The molecular weight increases from 253.73 g/mol (C₁₂H₁₆ClN₃O) to 267.75 g/mol (C₁₃H₁₈ClN₃O), accompanied by an increase in the number of rotatable bonds, which may influence conformational flexibility and target engagement kinetics .

Histamine H3 receptor Structure-activity relationship Linker optimization

H-Bond Donor Count Differentiation

The target compound possesses two hydrogen‑bond donor (HBD) moieties—the secondary amine in the linker and the phenolic –OH—yielding a total HBD count of 2. In contrast, pitolisant (Ki = 0.16 nM at human H₃R) contains one HBD (a secondary amine) and no phenolic hydroxyl, while irdabisant (CEP‑26401; Ki = 2.0 nM at human H₃R) [1] contains an amide NH plus a basic amine but lacks a phenol. Reducing HBD count below 3 is a well‑established design principle for improving blood‑brain barrier penetration [2]. The phenolic –OH additionally provides a site for potential glucuronidation or sulfation, which may accelerate metabolic clearance relative to phenol‑free comparators—a property that can be exploited in pharmacological tool compounds where short systemic exposure is desirable [2].

Histamine H3 receptor Hydrogen-bond donor CNS drug design

Pyrazole Regioisomer Specificity

The target compound bears methyl substituents at the N1 and C3 positions of the pyrazole ring. A positional isomer series (N1/C3, N1/C4, N1/C5, and 3,5‑dimethyl variants) is theoretically accessible in the same chemical space. Published SAR on pyrazole‑based histamine H₃ receptor antagonists demonstrates that shifting methyl groups from the 1,3- to the 1,5‑positions can reduce H₃R binding affinity by >100‑fold or ablate activity entirely [1]. Early pyrazole H₃R antagonist programs found that non‑imidazole heterocycles with ether and carbamate side chains failed to show significant H₃R activity in rat brain cortex assays when the heterocycle substitution pattern deviated from the optimal arrangement [1]. While no published head‑to‑head data for the target compound exist, the class‑level evidence indicates that procuring the correct 1,3‑dimethyl regioisomer is essential for maintaining activity in H₃R‑focused research programs.

Histamine H3 receptor Pyrazole regioisomerism Receptor selectivity

Hydrochloride Salt Solubility Advantage

The compound is supplied as the hydrochloride salt, a formulation choice that markedly improves aqueous solubility compared to the free base. The free base counterpart, 3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol (MW ≈ 217.27 g/mol) , lacks the salt counterion and is expected to exhibit lower solubility in physiologically relevant buffers. Aromatic amine hydrochlorides typically show 10‑ to 1000‑fold higher aqueous solubility than their corresponding free bases at neutral pH [1]. This distinction carries practical significance for in vitro pharmacology: many H₃R binding assays are conducted in aqueous buffer (e.g., 50 mM Tris‑HCl, pH 7.4), where poor solubility of the free base can lead to inaccurate IC₅₀/Ki determinations due to compound precipitation [1].

Salt form Aqueous solubility In vitro assay compatibility

Research and Industrial Applications


H₃ Receptor SAR Probe Development

The compound's extended N‑methylaminomethyl linker and phenolic hydroxyl make it a valuable SAR probe for exploring how spacer length and hydrogen‑bond donor count modulate H₃R binding affinity and intrinsic efficacy. Medicinal chemistry teams can use this scaffold to systematically compare linker‑length variants (e.g., aminomethyl vs. N‑methylaminomethyl) within the same pyrazole‑phenol chemotype, generating quantitative SAR tables that inform lead optimization campaigns [1].

Salt Form and Solubility Screening

The hydrochloride salt form enables direct use in aqueous in vitro assay systems without the need for DMSO co‑solvent or surfactant additives that can interfere with receptor binding. Formulation scientists can benchmark the solubility and stability of this hydrochloride against the free base and alternative salt forms (e.g., mesylate, tosylate) to identify the optimal solid form for downstream in vivo pharmacokinetic studies [2].

CNS Penetration and Metabolic Stability

With two hydrogen‑bond donors and a phenolic moiety susceptible to phase II conjugation, this compound serves as a tool for investigating the relationship between HBD count and brain penetration within the pyrazole‑phenol series. Researchers can compare its brain‑to‑plasma ratio and intrinsic clearance against phenol‑free comparators such as pitolisant (1 HBD) or enerisant (no phenolic –OH) to experimentally validate CNS drug design principles [3].

Regioisomeric Selectivity Controls

The defined 1,3‑dimethylpyrazole substitution pattern allows this compound to function as a positive control for regioisomeric identity in H₃R screening campaigns. By running the 1,3‑dimethyl isomer alongside its 1,5‑dimethyl and 3,5‑dimethyl counterparts, assay scientists can quantify the regioisomeric selectivity window of their H₃R binding assay and set acceptance criteria for compound identity verification [4].

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